molecular formula C11H9ClN2 B11812882 6-(Chloromethyl)-2,3'-bipyridine

6-(Chloromethyl)-2,3'-bipyridine

Cat. No.: B11812882
M. Wt: 204.65 g/mol
InChI Key: OCJZWNLPUUQUTG-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3’-bipyridine: is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 6-(Chloromethyl)-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 6-(Chloromethyl)-2,3’-bipyridine can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of dihydrobipyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azido-bipyridine, thiocyanato-bipyridine, and methoxy-bipyridine can be formed.

    Oxidation Products: Various oxidized derivatives of bipyridine.

    Reduction Products: Dihydrobipyridine derivatives.

Scientific Research Applications

Chemistry: 6-(Chloromethyl)-2,3’-bipyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.

Biology: In biological research, 6-(Chloromethyl)-2,3’-bipyridine derivatives are studied for their potential as enzyme inhibitors and probes for studying biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: In the industrial sector, 6-(Chloromethyl)-2,3’-bipyridine is used in the synthesis of specialty chemicals and materials. It is also employed in the development of advanced materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3’-bipyridine involves its interaction with molecular targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The bipyridine moiety can also coordinate with metal ions, forming complexes that can modulate biological pathways or catalytic processes.

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4,4’-Bipyridine: Similar bipyridine structure but with different substitution patterns, leading to different reactivity and applications.

    6-Methyl-2,3’-bipyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.

Uniqueness: 6-(Chloromethyl)-2,3’-bipyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-(chloromethyl)-6-pyridin-3-ylpyridine

InChI

InChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2

InChI Key

OCJZWNLPUUQUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)CCl

Origin of Product

United States

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